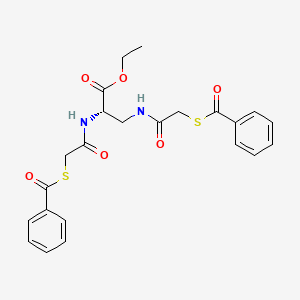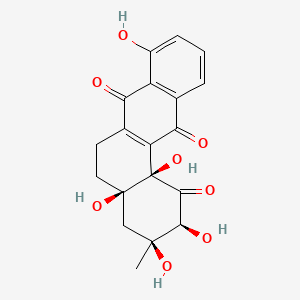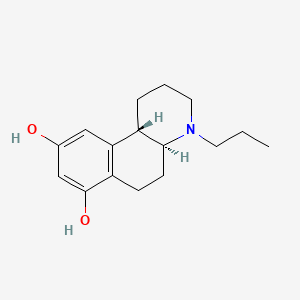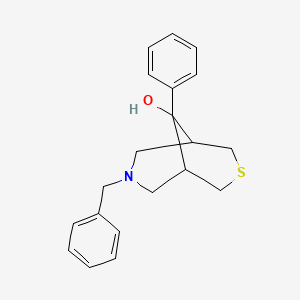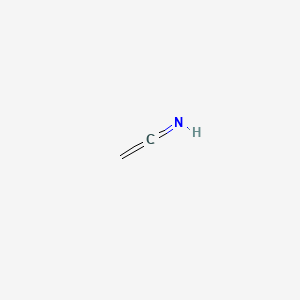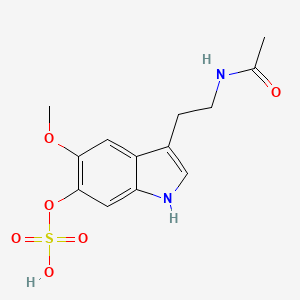
6-Sulfatoxymelatonin
Descripción general
Descripción
Synthesis Analysis
6-Sulfatoxymelatonin is synthesized through the metabolism of melatonin. Melatonin undergoes enzymatic conversion involving sulfotransferases, which add a sulfate group to melatonin, producing aMT6s. This process reflects the body's circadian regulation, with aMT6s levels peaking during the night, mirroring melatonin's production cycle.
Molecular Structure Analysis
The molecular structure of 6-Sulfatoxymelatonin comprises a melatonin backbone with a sulfato group attached, enhancing its solubility and excretion rate. This structural modification significantly impacts its biological function and detection, making aMT6s a stable and reliable marker for studying circadian rhythms and melatonin dynamics in clinical and research settings.
Chemical Reactions and Properties
6-Sulfatoxymelatonin's chemical properties are characterized by its increased solubility and stability compared to melatonin. These properties facilitate its presence in urine, making urinary excretion a primary route for aMT6s elimination from the body. The stable nature of aMT6s, even without preservatives and at various temperatures, underscores its utility in clinical and epidemiological research.
Physical Properties Analysis
The physical properties of 6-Sulfatoxymelatonin, including its solubility and stability, are critical for its detection and quantification in biological samples. Its stability at room temperature and over extended periods at -20 degrees Celsius enables reliable long-term studies of melatonin activity and circadian rhythm patterns through aMT6s measurement.
Chemical Properties Analysis
The chemical stability and solubility of 6-Sulfatoxymelatonin are central to its role as a biomarker for melatonin activity. These properties ensure that aMT6s can be accurately measured in biological fluids, providing a dependable indicator of pineal gland function and circadian rhythm regulation.
- (Bojkowski et al., 1987) discusses the assessment of melatonin secretion in humans by measuring its metabolite, aMT6s.
- (Léger et al., 2004) explores the excretion of aMT6s in insomnia patients and its relation to melatonin therapy response.
- (Harthé et al., 1991) provides a method for direct radioimmunoassay of aMT6s in plasma.
Aplicaciones Científicas De Investigación
Assessment of Melatonin Secretion
Research has demonstrated that 6-sulfatoxymelatonin (aMT6s) can be a reliable indicator of melatonin secretion in humans. A study comparing radioimmunoassay for aMT6s with gas chromatographic/mass spectrometric methods found a strong correlation between these methods, indicating the stability and reliability of aMT6s as a biomarker for melatonin levels in both urine and plasma (Bojkowski et al., 1987).
Circadian Rhythm and Sleep Disorders
The secretion of aMT6s exhibits circadian variation, which is a vital aspect in studies on sleep disorders and the regulation of sleep-wake cycles. A study highlighted the significant correlation between urinary aMT6s levels and plasma melatonin profiles, suggesting its role in understanding circadian rhythm disorders (Harthé et al., 1991).
Melatonin Production in Infants
The development of rhythmic 6-sulfatoxymelatonin excretion in urine was studied in infants, providing insights into the development of the melatonin production system in early life. This research found significant differences in the excretion patterns between full-term and premature infants, suggesting a delay in the development of melatonin rhythmicity in premature infants (Kennaway et al., 1992).
Occupational Health and Shift Work
A study explored the adaptation rate of aMT6s in shift workers, focusing on its effects on sleep quality and cognitive performance. The findings indicated significant shifts in aMT6s rhythm in response to night shift work, emphasizing the compound's role in understanding the health impacts of irregular work schedules (Hansen et al., 2010).
Breast Cancer Research
Research has investigated the relationship between urinary aMT6s levels and breast cancer risk. While some studies indicated no significant association, others observed variations in aMT6s levels among breast cancer patients, suggesting a potential link that requires further investigation (Xu et al., 2017).
Direcciones Futuras
With the advent of novel measurement technologies, investigators are poised to overcome the challenges, answer key questions, and translate the promise of ICU sleep promotion into clinical practice . Urinary 6-sulfatoxymelatonin levels decreased with age . Biological variation of 6-sulfatoxymelatonin excretion into urine was high between subjects and lower within subjects, indicating that repeated measurements of 6-sulfatoxymelatonin in 24-h urine are needed in future studies .
Propiedades
IUPAC Name |
[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEILXDLZRLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176576 | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfatoxymelatonin | |
CAS RN |
2208-40-4 | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-SULFATOXYMELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



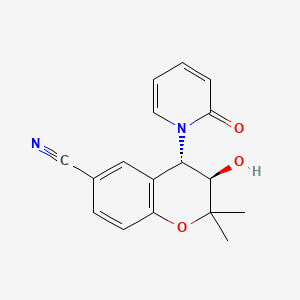
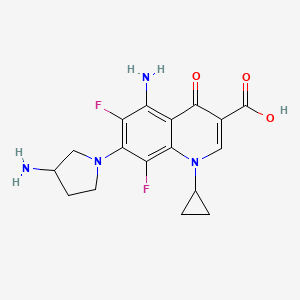
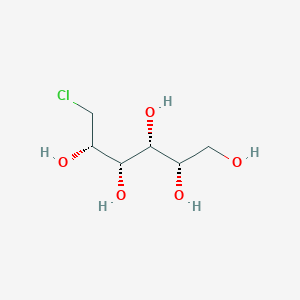
![(8S,9S,10R,11S,13S,14S,17S)-17-(3-fluoroprop-1-ynyl)-11,17-dihydroxy-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1220389.png)
![2-[Docos-13-enoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1220390.png)
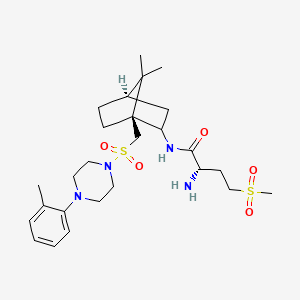

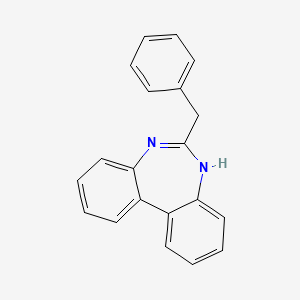
![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)
